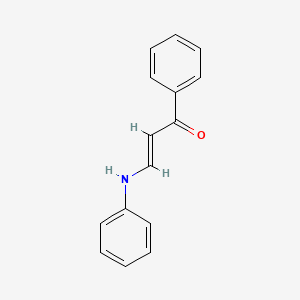

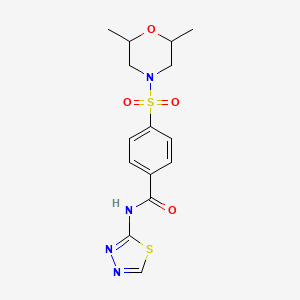

![molecular formula C25H18ClN3O4 B2530318 5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 867042-57-7](/img/structure/B2530318.png)

5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a pyrazole ring, and a furan ring . Quinoline is a nitrogen-containing heterocyclic compound that is often used as a scaffold in drug development . Pyrazole is another nitrogen-containing heterocycle that is found in many biologically active compounds. Furan is an oxygen-containing heterocycle.

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the quinoline ring, followed by the introduction of the other rings and functional groups . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely result in a rigid structure. The electron-donating and -withdrawing properties of the different functional groups would also affect the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the different functional groups and the electronic properties of the rings . For example, the quinoline ring can participate in both electrophilic and nucleophilic substitution reactions .科学的研究の応用

CDK2 Inhibition

The compound has shown promise as a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2) . CDKs play a crucial role in cell cycle regulation, making them attractive targets in oncology. The scaffold of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one was identified as the core structure responsible for initial selectivity within the CDK family. Further structure-activity relationship (SAR) studies led to improved selectivity for CDKs 1/4/6/7/9, with kinome selectivity also enhanced . This finding suggests potential applications in cancer therapy.

NF-κB Modulation

The compound’s structure suggests it could influence NF-κB activity. NF-κB is a transcription factor involved in inflammation, immune response, and cancer progression. Inhibiting NF-κB may have therapeutic implications for inflammatory diseases and cancer .

AMPA Receptor Binding

A derivative of this compound was reported to bind to the AMPA receptor . The AMPA receptor is involved in synaptic transmission and plasticity, making it relevant for neurological disorders. Further studies are warranted to explore its potential in neuroprotection or cognitive enhancement.

Metabolism and Biotransformation

Understanding the compound’s metabolism is crucial for drug development. In vivo metabolite identification revealed sulfonamide dealkylation as the primary metabolite, which was mitigated through the deuterium effect . This information informs drug design and safety considerations.

Other Kinase Targets

While CDK2 is a prominent target, the compound’s selectivity for other kinases should be explored. Investigating its effects on kinases beyond the CDK family may reveal additional therapeutic applications.

作用機序

将来の方向性

特性

IUPAC Name |

[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O4/c26-24-17(11-16-12-22-23(14-18(16)27-24)33-10-9-32-22)20-13-19(15-5-2-1-3-6-15)28-29(20)25(30)21-7-4-8-31-21/h1-8,11-12,14,20H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZWRYJLAGTUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)C5=CC=CO5)C6=CC=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

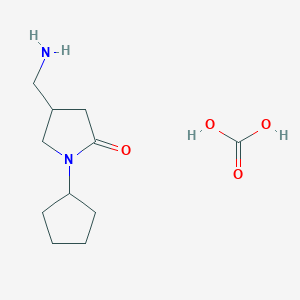

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

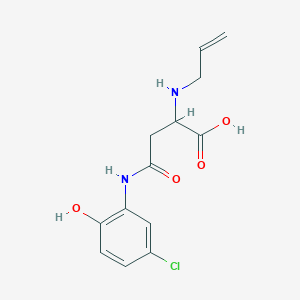

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)